molecular formula C13H9FO B1597597 2-(3-Fluorophenyl)benzaldehyde CAS No. 676348-32-6

2-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1597597
CAS No.: 676348-32-6
M. Wt: 200.21 g/mol
InChI Key: QWVXKCNJWQODSR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzaldehyde is a chemical compound with the molecular weight of 200.21 . It is a liquid at room temperature . The compound is also known as 3-(2-fluorophenyl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H9FO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H . The compound has a molecular formula of C13H9FO .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 200.21 .

Scientific Research Applications

Pd-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has been explored using benzaldehydes as substrates, showcasing the potential of benzaldehyde derivatives, including fluorinated ones, in organic synthesis. For instance, a study demonstrated the Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. This process highlights the versatility of benzaldehyde derivatives in selective chemical transformations (Xiao-Yang Chen & E. J. Sorensen, 2018).

Fluorinated Microporous Polymers

Fluorinated benzaldehydes have been utilized in the synthesis of microporous polyaminals, demonstrating increased BET surface areas and improved CO2 adsorption capabilities. This suggests that derivatives of 2-(3-Fluorophenyl)benzaldehyde could find applications in gas storage and separation technologies (Guiyang Li et al., 2016).

Synthesis of Fluorenones

Research into the synthesis of fluorenones from benzaldehydes and aryl iodides via Pd(II)-catalyzed C(sp2)-H functionalization cascade demonstrates the utility of benzaldehyde derivatives in the preparation of valuable organic compounds. This method could be applicable for creating complex molecules from simpler benzaldehyde derivatives, including fluorinated ones (Xiao-Yang Chen, Seyma Ozturk, & E. J. Sorensen, 2017).

Catalytic Properties of Metal-Organic Frameworks

A study on the improved synthesis and catalytic properties of Cu3(BTC)2 highlights the application of benzaldehyde derivatives in catalysis, particularly in the cyanosilylation of benzaldehyde. This research points to the potential use of fluorinated benzaldehydes in enhancing the catalytic efficiency of such frameworks (K. Schlichte, Tobias Kratzke, & S. Kaskel, 2004).

Antitumor Activity

The synthesis and evaluation of 2-phenylbenzothiazoles, including derivatives of benzaldehydes, have revealed potent antitumor properties. This suggests the potential of fluorinated benzaldehyde derivatives in the development of new antitumor agents (Catriona G Mortimer et al., 2006).

Safety and Hazards

The safety information for 2-(3-Fluorophenyl)benzaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(3-Fluorophenyl)benzaldehyde are not mentioned in the search results, related compounds have shown promise in the treatment of infectious diseases, and there is ongoing research into their potential applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form Schiff bases through condensation reactions with primary amines, which can further interact with metal ions to form complexes with antimicrobial properties . These interactions highlight the compound’s potential in developing new antimicrobial agents.

Cellular Effects

This compound affects various cellular processes. It has been shown to disrupt cellular antioxidation systems, particularly in fungal cells, by targeting components such as superoxide dismutases and glutathione reductase This disruption leads to oxidative stress, which can inhibit fungal growth

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For example, the formation of Schiff bases with primary amines can lead to enzyme inhibition or activation, depending on the enzyme involved . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can degrade over time, potentially leading to reduced efficacy in long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects. For instance, benzaldehyde derivatives have been shown to cause toxicity in animal models at high concentrations . Understanding the dosage thresholds and potential toxic effects is essential for developing safe and effective applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into corresponding carboxylic acids These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, benzaldehyde derivatives have been shown to interact with lipid bilayers, influencing their distribution within cellular membranes . Understanding these interactions is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, proteins involved in oxidative stress response may localize the compound to mitochondria, where it can exert its effects on cellular respiration

Properties

IUPAC Name

2-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXKCNJWQODSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362743
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-32-6
Record name 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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